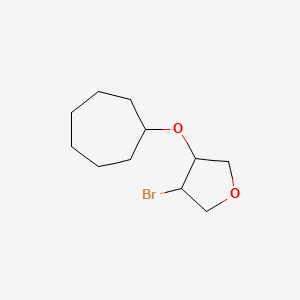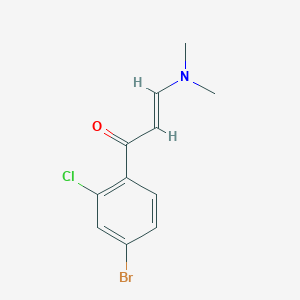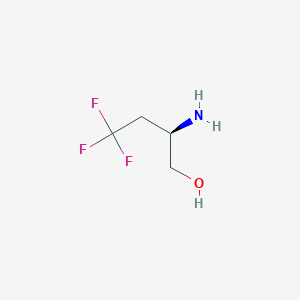
2-Chloro-N-ethyl-5-iodobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-ethyl-5-iodobenzene-1-sulfonamide is an organic compound with the molecular formula C8H9ClINO2S It is a derivative of sulfonamide, characterized by the presence of chlorine, iodine, and sulfonamide functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-ethyl-5-iodobenzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common method includes the iodination of 2-chlorobenzenesulfonamide, followed by N-ethylation. The reaction conditions often involve the use of iodine and a suitable oxidizing agent for the iodination step, and ethylating agents such as ethyl iodide for the N-ethylation step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions to enhance the efficiency and selectivity of the reactions is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-ethyl-5-iodobenzene-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine and iodine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction: The sulfonamide group can be oxidized or reduced, leading to different derivatives.
Coupling reactions: The compound can participate in coupling reactions, forming more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can modify the sulfonamide group to produce sulfonic acids or amines.
Scientific Research Applications
2-Chloro-N-ethyl-5-iodobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-ethyl-5-iodobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic natural substrates, allowing the compound to bind to enzymes or receptors, thereby modulating their activity. The presence of chlorine and iodine atoms can enhance the compound’s reactivity and binding affinity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-iodobenzene-1-sulfonamide
- N-ethyl-5-iodobenzenesulfonamide
- 2-Chloro-N-methyl-5-iodobenzene-1-sulfonamide
Uniqueness
2-Chloro-N-ethyl-5-iodobenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both chlorine and iodine atoms, along with the N-ethyl sulfonamide group, makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C8H9ClINO2S |
|---|---|
Molecular Weight |
345.59 g/mol |
IUPAC Name |
2-chloro-N-ethyl-5-iodobenzenesulfonamide |
InChI |
InChI=1S/C8H9ClINO2S/c1-2-11-14(12,13)8-5-6(10)3-4-7(8)9/h3-5,11H,2H2,1H3 |
InChI Key |
HQAAIPSJTZZYRK-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Ethoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B13312619.png)

![5-Bromo-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13312625.png)
![9,9-Dimethyl-2-azaspiro[5.5]undecane](/img/structure/B13312634.png)

![1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)methyl]piperazine](/img/structure/B13312643.png)



![1-[(3-Fluorophenyl)methyl]azetidine](/img/structure/B13312658.png)

